molecular formula C17H11IN2O4S B2586424 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-iodobenzoate CAS No. 877635-95-5

4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-iodobenzoate

Cat. No.: B2586424
CAS No.: 877635-95-5
M. Wt: 466.25
InChI Key: CRDNWDXSQVYWTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-iodobenzoate (CAS 877635-97-7) is a synthetic small molecule with a molecular formula of C18H13IN2O4S and a molecular weight of 480.3 g/mol . This compound belongs to a class of pyran-3-yl benzoate derivatives that are of significant research interest, particularly in the field of medicinal chemistry and GPCR (G-Protein Coupled Receptor) research. Structural analogs of this compound, specifically those featuring the 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl core, have been identified as potent functional antagonists of the apelin (APJ) receptor, a critical mediator of cardiovascular homeostasis . The presence of the 2-iodobenzoate moiety, as opposed to the 4-nitrobenzoate found in the known research compound ML221, suggests its potential utility as a versatile chemical intermediate or as a tool compound for structure-activity relationship (SAR) studies . Researchers can exploit this structural feature for further synthetic modification, potentially creating novel derivatives for probing biological pathways or optimizing pharmacological properties. This product is intended for research applications only, including but not limited to in vitro assay development, target validation, and as a building block in organic synthesis. It is supplied with a guaranteed purity and is strictly for laboratory use. Not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-iodobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11IN2O4S/c18-13-5-2-1-4-12(13)16(22)24-15-9-23-11(8-14(15)21)10-25-17-19-6-3-7-20-17/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRDNWDXSQVYWTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=COC(=CC2=O)CSC3=NC=CC=N3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11IN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-iodobenzoate , also known as ML221, has garnered attention due to its unique biological activity as an apelin receptor (APJ) antagonist. This article explores its biological activity, synthesis, structure-activity relationships, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of ML221 is C17H11N3O6SC_{17}H_{11}N_{3}O_{6}S with a molecular weight of 385.35 g/mol. The compound features a pyrimidine moiety linked to a 4H-pyran core, which is crucial for its biological activity.

Apelin Receptor Antagonism

ML221 has been characterized as a potent antagonist of the apelin receptor, with IC50 values of approximately 0.70 μM in cAMP assays and 1.75 μM in β-arrestin assays . This selectivity is significant as it demonstrates over 37-fold selectivity against the angiotensin II type 1 (AT1) receptor, indicating a targeted mechanism of action that could be exploited in cardiovascular therapies .

Pharmacological Effects

Research indicates that ML221 may play a role in modulating cardiovascular homeostasis and energy metabolism. Its antagonistic action on the apelin/APJ system suggests potential applications in treating conditions such as heart failure and metabolic disorders .

Structure-Activity Relationship (SAR)

The development of ML221 involved high-throughput screening (HTS) from a library of over 330,000 compounds, leading to the identification of its structure as a functional antagonist . The SAR studies revealed that modifications to the pyrimidine and benzoate moieties significantly influence its binding affinity and selectivity towards the APJ receptor.

Cardiovascular Implications

A study highlighted the role of ML221 in inhibiting apelin-mediated signaling pathways, which could lead to reduced cardiac hypertrophy and improved heart function in models of heart failure . Additionally, the compound showed no significant toxicity towards human hepatocytes at concentrations exceeding 50 μM, suggesting a favorable safety profile for potential therapeutic use .

Cancer Research

ML221's effects on cancer cell lines have also been explored. Inhibition of the apelin/APJ axis was shown to decrease cholangiocarcinoma growth, indicating possible anti-cancer properties that warrant further investigation .

Comparative Summary of Biological Activities

Activity IC50 (μM) Selectivity Notes
Apelin Receptor Antagonism0.70>37-fold over AT1 receptorSignificant in cardiovascular applications
Hepatocyte Toxicity>50None notedSuggests good safety profile
Cancer Cell Line Growth InhibitionN/AN/APotential anti-cancer effects observed

Scientific Research Applications

Apelin Receptor Antagonism

One of the most notable applications of this compound is its role as an apelin receptor antagonist . The apelin/APJ system has been identified as a crucial mediator in cardiovascular homeostasis and is linked to various physiological processes including energy metabolism and gastrointestinal function. The discovery of this compound as a functional antagonist was derived from high-throughput screening (HTS) of a large chemical library, demonstrating its selectivity and potency against the APJ receptor compared to other G protein-coupled receptors (GPCRs) .

Pharmacological Characterization

The pharmacological profile of the compound indicates that it exhibits significant selectivity over the angiotensin II type 1 (AT1) receptor, with a selectivity ratio greater than 37-fold. Initial assays indicated an IC50 value of approximately 0.70 μM in cAMP assays, confirming its efficacy in modulating receptor activity without significant off-target effects .

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Cardiovascular Disease Research : In vitro studies demonstrated that antagonism of the APJ receptor by this compound can influence cardiac function and vascular dynamics, suggesting possible applications in treating heart failure and hypertension .
  • Metabolic Disorders : Research has indicated that modulation of the apelin/APJ system may have implications for metabolic disorders, including obesity and diabetes, making this compound a candidate for further investigation in metabolic syndrome therapies .
  • Gastrointestinal Function : There is emerging evidence that the apelin/APJ system plays a role in gastrointestinal physiology, and compounds like 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-iodobenzoate could be explored for their effects on gut motility and secretion .

Comparison with Similar Compounds

Structural and Functional Activity Relationships (SAR)

The APJ antagonist activity of kojic acid derivatives is highly dependent on the substituents of the benzoate ester. Key findings from SAR studies include:

Table 1: Comparison of Benzoate Substituents and APJ Antagonist Activity
Compound Substituent (Benzoate) Position IC50 (cAMP Assay) IC50 (β-Arrestin Assay) Selectivity (vs. AT1) Key Observations
ML221 (4-nitro) NO₂ para 0.70 μM 1.75 μM >37-fold Most potent analog; moderate permeability, poor metabolic stability
4-Bromo analog Br para Active (N/A) N/A N/A Retained activity but less potent than ML221
4-Trifluoromethyl analog CF₃ para Active (N/A) N/A N/A Active but weaker than ML221; tolerated in SAR
4-Chloro-3-nitro analog Cl + NO₂ para/meta N/A N/A N/A Synthesized but activity not reported
2-Iodo analog (target) I ortho Unknown Unknown Unknown Predicted lower activity due to steric hindrance; unverified
Key Trends:
  • Para-Substituted Electron-Withdrawing Groups (EWGs): Nitro (NO₂), bromo (Br), and trifluoromethyl (CF₃) groups at the para position enhance APJ antagonism, likely due to improved electronic interactions with the receptor .
  • Ortho-Substituted Groups: The 2-iodo substituent introduces steric bulk in the ortho position, which may disrupt binding to APJ compared to para-substituted analogs. No ortho-substituted benzoates were explicitly tested in the evidence, but modifications to the ester region (e.g., benzyl or aliphatic esters) abolished activity, highlighting the critical role of the aromatic ester .
  • Sulfur Modifications: The pyrimidin-2-ylthio methyl group at position 6 is tolerant to modifications (e.g., oxidation to sulfone) without significant loss of activity .

Physicochemical and Pharmacokinetic Properties

Table 2: ADMET Comparison
Property ML221 (4-nitro) 2-Iodo Analog (Predicted)
Aqueous Solubility (pH 7.4) 14 μM (low) Lower (iodine increases lipophilicity)
Permeability (PAMPA) Moderate Moderate (similar scaffold)
Metabolic Stability Poor (rapid hepatic metabolism) Poor (iodine may slow oxidation but increase molecular weight)
Plasma Stability Unstable Likely unstable
Toxicity (Human Hepatocytes) >50 μM (non-toxic) Unknown
  • Solubility: ML221 exhibits poor aqueous solubility (14 μM at pH 7.4), which may worsen in the 2-iodo analog due to increased lipophilicity .
  • Metabolic Stability: ML221 is rapidly metabolized in human and mouse liver microsomes.

Selectivity and Off-Target Effects

ML221 demonstrates >37-fold selectivity for APJ over the angiotensin II type 1 (AT1) receptor but shows minor activity at κ-opioid and benzodiazepine receptors (<50% inhibition at 10 μM) . The 2-iodo analog’s selectivity profile remains speculative, though steric effects from the ortho substituent might reduce off-target binding.

Q & A

Basic Research Questions

Q. What are the critical structural features of 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-iodobenzoate that influence its APJ receptor antagonism?

  • Methodological Answer : The compound's activity is derived from its kojic acid-derived pyranone core, which provides a scaffold for substitutions. The pyrimidin-2-ylthio moiety enhances binding through hydrophobic interactions, while the 2-iodobenzoate ester contributes to steric and electronic effects. Structure-activity relationship (SAR) studies on analogous compounds (e.g., ML221) reveal that substituent position (para vs. ortho) on the benzoate ring significantly impacts potency . For example, para-nitro substitution (ML221) showed optimal activity, but ortho-iodo substitution in this compound may alter receptor interaction dynamics. Systematic substitution and IC₅₀ determination via cAMP inhibition and β-arrestin recruitment assays are recommended for validation .

Q. How is this compound synthesized?

  • Methodological Answer : The synthesis involves three key steps:

  • Step 1 : Chlorination of kojic acid using thionyl chloride to form 2-(chloromethyl)-5-hydroxy-4H-pyran-4-one.
  • Step 2 : Alkylation of pyrimidine-2-thiol with the chlorinated intermediate in acetonitrile.
  • Step 3 : Esterification with 2-iodobenzoyl chloride in the presence of cesium carbonate .
    Critical quality control steps include LC/MS for reaction monitoring and NMR (¹H/¹³C) for structural confirmation. Purity can be enhanced via recrystallization or chromatography .

Q. What in vitro assays are used to evaluate APJ antagonism for this compound?

  • Methodological Answer : Two complementary assays are employed:

  • cAMP Inhibition Assay : Measures the compound's ability to block apelin-induced cAMP reduction in APJ-expressing cells.
  • β-Arrestin Recruitment Assay : Utilizes DiscoveRx PathHunter technology to quantify receptor internalization .
    Both assays require APJ-transfected cell lines (e.g., DiscoveRx, Cat# 93-0250C2) and dose-response curves to calculate IC₅₀ values. Cross-reactivity testing against GPCR panels (e.g., κ-opioid, AT1 receptors) ensures selectivity .

Advanced Research Questions

Q. How can metabolic instability, observed in structurally related APJ antagonists, be mitigated during preclinical development?

  • Methodological Answer : ML221 analogs exhibit poor plasma stability due to ester hydrolysis. Strategies include:

  • Prodrug Design : Replacing the ester with amides or carbamates resistant to hepatic enzymes.
  • Structural Modifications : Introducing electron-withdrawing groups (e.g., halogens) to stabilize the ester bond.
  • In Vitro Assays : Use human/mouse liver microsomes and hepatocyte stability assays to identify metabolic hotspots. Parallel artificial membrane permeability assays (PAMPA) predict intestinal absorption .

Q. How does the ortho-iodo substituent on the benzoate ring affect binding compared to para-substituted analogs?

  • Methodological Answer : Ortho-substituents may sterically hinder receptor interaction or alter electron density. Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations can model APJ binding pocket interactions. Experimentally, competitive radioligand binding assays using [³H]-apelin-13 quantify displacement efficiency. Compare results with para-substituted analogs (e.g., ML221) to assess positional effects .

Q. How can discrepancies between in vitro potency and in vivo efficacy be resolved?

  • Methodological Answer : Contradictions may arise from poor pharmacokinetics (PK) or off-target effects. Address this via:

  • PK/PD Modeling : Integrate in vitro IC₅₀ data with plasma exposure (Cmax, AUC) from rodent PK studies.
  • Tissue Distribution Studies : Use LC-MS/MS to measure compound levels in target organs (e.g., heart, liver).
  • Mechanistic Profiling : RNA-seq or phosphoproteomics in animal models identifies unexpected signaling pathways .

Data Contradiction Analysis

Q. How should researchers interpret conflicting activity data across different APJ functional assays?

  • Methodological Answer : ML221 showed IC₅₀ differences between cAMP (0.70 µM) and β-arrestin (1.75 µM) assays due to biased signaling. Resolve contradictions by:

  • Bias Factor Calculation : Use the Black-Leff equation to quantify ligand bias.
  • Pathway-Specific Knockdowns : CRISPR/Cas9 knockout of β-arrestin or Gα proteins in APJ cells to isolate signaling pathways .

Experimental Design Considerations

Q. What controls are essential for validating APJ antagonism in cellular assays?

  • Methodological Answer : Include:

  • Positive Controls : Known APJ antagonists (e.g., ML221).
  • Negative Controls : Vehicle (DMSO) and APJ-negative cells.
  • Counter-Screens : β-galactosidase assays to rule out false positives from reporter systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.